2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide
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Overview
Description
2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique pyrazolo[1,5-a]pyrazine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethoxyphenyl and ethylphenyl groups. Common reagents used in these reactions include ethyl acetate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-ETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(4-METHYLPHENYL)ACETAMIDE
- **N-BENZYL-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE
Uniqueness
Compared to similar compounds, 2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-ETHYLPHENYL)ACETAMIDE stands out due to its specific substitution pattern and the presence of both ethoxyphenyl and ethylphenyl groups
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H24N4O3/c1-3-17-7-5-6-8-20(17)25-23(29)16-27-13-14-28-22(24(27)30)15-21(26-28)18-9-11-19(12-10-18)31-4-2/h5-15H,3-4,16H2,1-2H3,(H,25,29) |
InChI Key |
BWAMBXDZKAHMIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OCC)C2=O |
Origin of Product |
United States |
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